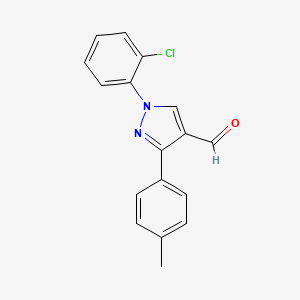![molecular formula C11H7ClO3S B2360349 5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid CAS No. 61942-22-1](/img/structure/B2360349.png)
5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid is a chemical compound with the CAS Number: 61942-22-1 . It has a molecular weight of 254.69 . The IUPAC name for this compound is 5-[(4-chlorophenyl)sulfanyl]-2-furoic acid .
Molecular Structure Analysis
The InChI code for 5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid is 1S/C11H7ClO3S/c12-7-1-3-8(4-2-7)16-10-6-5-9(15-10)11(13)14/h1-6H,(H,13,14) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid is a powder at room temperature . It has a melting point of 159-160 degrees Celsius .Applications De Recherche Scientifique
Chemical Synthesis and Reactions :
- A study by Remizov, Pevzner, and Petrov (2019) discusses the intramolecular cyclization of a related compound, leading to the synthesis of various esters and their subsequent reactions, highlighting the compound's role in organic synthesis and potential pharmaceutical applications (Remizov, Pevzner, & Petrov, 2019).
- Choi et al. (2008) explored the structural properties of a related compound, providing insights into its potential use in material sciences and molecular engineering (Choi, Seo, Son, & Lee, 2008).
Biomass Conversion and Green Chemistry :
- Dutta, Wu, and Mascal (2015) demonstrated the conversion of biomass-derived compounds into useful intermediates for biofuel and polymer production, emphasizing the compound's role in sustainable chemistry (Dutta, Wu, & Mascal, 2015).
Catalysis and Material Synthesis :
- Khodaei, Alizadeh, and Haghipour (2018) researched the use of similar compounds in catalysis, specifically in the synthesis of furan derivatives, which are crucial in fine chemical industries (Khodaei, Alizadeh, & Haghipour, 2018).
Biochemical Research :
- Jia, Zong, Zheng, and Li (2019) explored the use of enzyme cascades for the synthesis of furan carboxylic acids, a method that could be applied to the synthesis of 5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid derivatives (Jia, Zong, Zheng, & Li, 2019).
Pharmacological Potential :
- Siddiqui et al. (2014) synthesized derivatives of a related compound and evaluated their antibacterial and anti-enzymatic properties, suggesting potential medical applications (Siddiqui, Abbasi, Aziz‐ur‐Rehman, et al., 2014).
Propriétés
IUPAC Name |
5-(4-chlorophenyl)sulfanylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO3S/c12-7-1-3-8(4-2-7)16-10-6-5-9(15-10)11(13)14/h1-6H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWAAVNVNRWIPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC=C(O2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

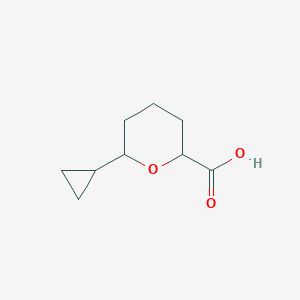
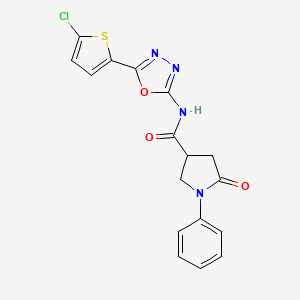
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2360271.png)


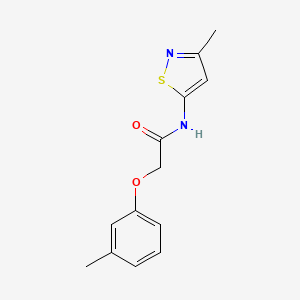
![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3,4,5,6-tetrachloropyridine-2-carboxamide](/img/structure/B2360278.png)

![5-Bromo-2-[[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2360280.png)

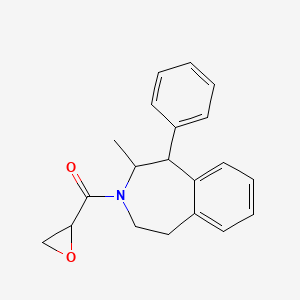
![8-chloro-2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2360285.png)
![2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine](/img/structure/B2360288.png)
